Phenol, 2,4-dichloro-6-(4-chloro-3-nitrophenyliminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- 2,4-dichloro-6-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenol .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H7Cl3N2O3 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4-chloro-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(15)12(5-9)18(20)21/h1-6,19H |
InChI Key |
MJLPCFQIJFRZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.